Danshenxinkun B

Description

Properties

IUPAC Name |

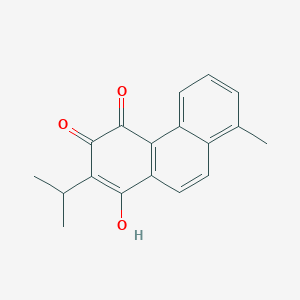

1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-9(2)14-16(19)13-8-7-11-10(3)5-4-6-12(11)15(13)18(21)17(14)20/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIJIAVGFMTLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415770 | |

| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65907-76-8 | |

| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of Danshenxinkun B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun B is a lipophilic diterpenoid compound isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine known as Danshen.[1][2] While Danshen and its major bioactive components, such as Tanshinone IIA and Salvianolic Acid B, have been extensively studied for their therapeutic effects on cardiovascular and cerebrovascular diseases, the pharmacological profile of its minor constituents, including this compound, remains largely uncharacterized.[2][3] This technical guide aims to provide a comprehensive overview of the known information on this compound, infer its potential pharmacological activities based on the broader class of tanshinones, and outline detailed experimental protocols and putative signaling pathways to guide future research and drug development efforts.

Chemical and Physical Properties

This compound is a member of the tanshinone family, which are abietane-type diterpenoid quinones.[4] Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₃ |

| Molecular Weight | 280.3 g/mol |

| IUPAC Name | 1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione |

| PubChem CID | 5320113 |

Known Biological Information and Inferred Pharmacological Profile

Direct pharmacological studies on this compound are limited. However, based on the well-documented activities of the tanshinone class of compounds and related analogs like Danshenxinkun D, a potential pharmacological profile for this compound can be inferred.[2][3][5]

Potential Pharmacological Activities:

-

Cardiovascular Effects: Tanshinones are known to exhibit a range of cardiovascular protective effects, including anti-inflammatory, anti-oxidative, and anti-platelet aggregation activities.[3] It is plausible that this compound shares some of these properties.

-

Neuroprotective Effects: A study utilizing network pharmacology identified Danshenxinkun D as a potential anti-Alzheimer's disease candidate, suggesting that this compound may also possess neuroprotective properties.[5] The neuroprotective effects of tanshinones are often attributed to their anti-inflammatory and anti-apoptotic activities.[6][7]

-

Anti-Inflammatory Activity: Many tanshinones have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] This is a key area for future investigation of this compound.

-

Anticancer Activity: Various tanshinones have been shown to possess cytotoxic effects against a range of cancer cell lines.[8] Preliminary screening of this compound for anticancer activity would be a valuable research direction.

Experimental Protocols

To rigorously characterize the pharmacological profile of this compound, the following detailed experimental protocols, commonly used for evaluating tanshinones, are recommended.

Isolation and Purification of this compound

-

Method: High-Speed Counter-Current Chromatography (HSCCC)[1]

-

Procedure:

-

Obtain the crude extract from the dried roots of Salvia miltiorrhiza Bunge.

-

Perform preparative HSCCC using an appropriate two-phase solvent system. A previously reported system for the separation of multiple tanshinones, including this compound, is n-hexane–ethanol–water.[1]

-

Monitor the fractions using High-Performance Liquid Chromatography (HPLC) to identify and collect the fractions containing this compound.

-

Further purify the collected fractions as needed using techniques like preparative HPLC.

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the IC₅₀ value for the inhibition of NO production.

-

In Vitro Cardiovascular Assay: Platelet Aggregation

-

Method: Light transmission aggregometry.

-

Protocol:

-

Prepare platelet-rich plasma (PRP) from fresh human or animal blood.

-

Pre-incubate the PRP with various concentrations of this compound or a vehicle control.

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.

-

Monitor the change in light transmission through the PRP over time to measure the extent of platelet aggregation.

-

Calculate the percentage inhibition of platelet aggregation for each concentration of this compound and determine the IC₅₀ value.

-

In Vitro Anticancer Assay: Cytotoxicity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7).

-

Protocol:

-

Seed the cancer cells in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or SRB assay.

-

Calculate the IC₅₀ value for each cell line to determine the cytotoxic potency of this compound.

-

In Vitro Neuroprotection Assay: Oxidative Stress-Induced Neuronal Cell Death

-

Cell Line: SH-SY5Y human neuroblastoma cell line.

-

Protocol:

-

Differentiate SH-SY5Y cells into a neuronal phenotype.

-

Pre-treat the differentiated cells with different concentrations of this compound for a specified time.

-

Induce oxidative stress by exposing the cells to a neurotoxic agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

After the incubation period, measure cell viability using the MTT assay or quantify apoptosis using methods like TUNEL staining or caspase activity assays.

-

Determine the protective effect of this compound against oxidative stress-induced cell death.

-

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of other tanshinones provide a basis for hypothesizing potential targets. The following diagrams illustrate these putative pathways.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Caption: Putative neuroprotective signaling pathway of this compound.

Caption: Proposed experimental workflow for this compound.

Conclusion and Future Directions

This compound represents an under-investigated component of Salvia miltiorrhiza with potential therapeutic value. The pharmacological activities of the broader tanshinone class strongly suggest that this compound is likely to possess cardiovascular, neuroprotective, anti-inflammatory, and/or anticancer properties. The experimental protocols and putative signaling pathways outlined in this guide provide a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Systematic screening, followed by in-depth mechanistic studies and in vivo validation, will be crucial to unlock the full therapeutic potential of this natural product and to determine its viability as a future drug development candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Based-Network Strategy to Identify Phytochemicals from Radix Salviae Miltiorrhizae (Danshen) for Treating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tanshinone Family, Including Danshenxinkun B: A Technical Overview of Their Mechanism of Action in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, extensively utilized for the management of a range of cardiovascular diseases. Its therapeutic efficacy is largely attributed to a class of lipophilic diterpenoid compounds known as tanshinones. While compounds like Tanshinone IIA have been the subject of intensive research, other related molecules such as Danshenxinkun B are also recognized as active constituents. This compound, an identified antioxidative component of Danshen, belongs to this pharmacologically significant family.[1] Although research specifically detailing the cardiovascular mechanisms of this compound is still emerging, the well-documented activities of its close analogue, Tanshinone IIA, provide a robust framework for understanding its putative roles in cardioprotection.

This technical guide synthesizes the current understanding of the mechanisms of action of the tanshinone family in cardiovascular disease, using the extensive data available for Tanshinone IIA as a primary exemplar. We will delve into the molecular pathways, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling cascades involved.

Core Mechanisms of Action of Tanshinones

The cardiovascular benefits of the tanshinone family are multifaceted, stemming from their influence on cardiac ion channels, cellular signaling pathways that govern hypertrophy and apoptosis, and their potent anti-inflammatory and antioxidant properties.

Modulation of Cardiac Ion Channels and Electrophysiology

Tanshinones play a critical role in regulating the electrophysiological properties of cardiomyocytes by directly interacting with key ion channels. This activity is fundamental to their anti-arrhythmic effects.

-

Potassium Channel Activation: Tanshinone IIA has been shown to directly and specifically activate the human cardiac KCNQ1/KCNE1 potassium channel (IKs), which is crucial for the repolarization phase of the cardiac action potential.[1] By enhancing the IKs current, Tanshinone IIA can help stabilize the heart's rhythm.

-

Sodium Channel Inhibition: In contrast, Tanshinone IIA exerts an inhibitory effect on the fast sodium channel current (INa) in a concentration-dependent manner.[2] This "Class I" anti-arrhythmic-like action can slow the depolarization of cardiomyocytes, which is beneficial in suppressing tachyarrhythmias.[2][3]

-

Calcium Channel Inhibition: While tanshinones have some effect, other components of Danshen, such as Salvianolic Acid B, are potent inhibitors of L-type calcium channels, reducing calcium influx and thereby causing vasorelaxation and a negative inotropic effect.[4][5] This demonstrates the multi-target nature of the whole herb extract.

Attenuation of Pathological Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Tanshinone IIA has been demonstrated to potently inhibit hypertrophic signaling.[6][7]

-

Calcineurin/NFAT Pathway Inhibition: A key mechanism is the suppression of the Calcineurin/NFATc3 signaling pathway.[4][6] Pathological stimuli like isoproterenol increase intracellular calcium, activating the phosphatase Calcineurin. Calcineurin then dephosphorylates NFATc3 (Nuclear Factor of Activated T-cells 3), allowing it to translocate to the nucleus and activate hypertrophic genes such as ANP, BNP, and β-MHC. Tanshinone IIA treatment prevents this cascade, significantly attenuating the expression of these hypertrophic markers.[4][6]

Protection Against Myocardial Ischemia/Reperfusion (I/R) Injury

Restoring blood flow to ischemic heart tissue can paradoxically cause further damage, known as I/R injury. Tanshinones protect cardiomyocytes through several interconnected pathways.

-

PI3K/Akt Pathway Activation: A central cardioprotective mechanism is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8][9][10] Activated Akt is a pro-survival kinase that inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins (like Bax) and suppressing inflammatory pathways like NF-κB.[9][11]

-

Anti-Apoptosis: By activating pro-survival pathways and inhibiting mitochondrial-mediated apoptosis (cytochrome c release), Tanshinone IIA significantly reduces the rate of cardiomyocyte death following an ischemic event.[12][13]

-

Anti-Inflammation and Anti-Pyroptosis: Tanshinone IIA has been shown to inhibit the TLR4/NF-κB signaling pathway, which is a key driver of inflammation following acute myocardial infarction.[14] This leads to a reduction in pro-inflammatory cytokines and inhibits pyroptosis, a form of inflammatory cell death.[14]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on representative components of Danshen.

Table 1: Electrophysiological Effects on Cardiac Ion Channels

| Compound | Channel Target | Effect | Potency (IC₅₀ / EC₅₀) | Cell Type | Reference |

|---|---|---|---|---|---|

| Tanshinone IIA | KCNQ1/KCNE1 (IKs) | Activation | EC₅₀: 64.5 µM | HEK 293 | [1] |

| Tanshinone IIA | Sodium Channel (INa) | Inhibition | > 20 µM (Significant) | Rat Ventricular Myocytes | [2] |

| Salvianolic Acid B | L-type Ca²⁺ Channel (ICa,L) | Inhibition | IC₅₀: 20.7 µM | Rat Ventricular Myocytes | [5] |

| Salvianolic Acid B | Coronary Artery Rings | Vasorelaxation | IC₅₀: 147.9 µg/ml | Rat Coronary Artery |[15] |

Table 2: Cardioprotective and Anti-Hypertrophic Effects

| Compound | Model | Effect | Effective Concentration / Dose | Key Pathway Modulated | Reference |

|---|---|---|---|---|---|

| Tanshinone IIA | Isoproterenol-induced Hypertrophy | Attenuation of cardiomyocyte enlargement & hypertrophic gene expression | 10 - 100 µM | Calcineurin/NFATc3 | [4][6] |

| Tanshinone IIA | Ang II-induced Hypertrophy | Inhibition of hypertrophy | In vitro / in vivo | Downregulation of Galectin-3 | [16][17] |

| Tanshinone IIA | Ischemia/Reperfusion (Rat Model) | Reduction of myocardial infarct size by 53.14% | In vivo | PI3K/Akt | [8] |

| Tanshinone IIA | Anoxia/Reoxygenation (H9c2 cells) | Inhibition of ferroptosis and apoptosis | 8 µM | VDAC1 | [12] |

| Tanshinone IIA | Ischemia/Reperfusion (Diabetic Rats) | Reduced infarct size and apoptosis, improved LVEF | In vivo | PI3K/Akt |[9] |

Key Experimental Protocols

Below are summarized methodologies for experiments frequently cited in the study of tanshinones.

Cardiomyocyte Hypertrophy Model

-

Objective: To assess the anti-hypertrophic effects of a compound on isolated cardiomyocytes.

-

Methodology:

-

Cell Culture: Neonatal rat ventricular myocytes are isolated and cultured.

-

Induction of Hypertrophy: Cells are treated with a hypertrophic agonist, typically Isoproterenol (ISO, 10 µM) or Angiotensin II (Ang II), for 48 hours.[6]

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Tanshinone IIA at 10, 30, and 100 µM) prior to adding the agonist.[4][6]

-

Analysis of Cell Size: Cells are fixed and stained for a sarcomeric protein (e.g., α-actinin). The cell surface area is then measured for at least 60 random cells per group using imaging software (e.g., Image-Pro Plus).[6]

-

Gene/Protein Expression: The expression levels of hypertrophic markers (ANP, BNP, β-MHC) and signaling proteins (Calcineurin, NFATc3) are quantified using real-time PCR and Western blot.[4][6]

-

Whole-Cell Patch-Clamp for Ion Channel Activity

-

Objective: To measure the effect of a compound on specific ion currents in cardiomyocytes or transfected cell lines.

-

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., rat) or a stable cell line expressing the channel of interest (e.g., HEK 293 cells expressing hKCNQ1/KCNE1) is used.[1][2]

-

Recording: The whole-cell configuration of the patch-clamp technique is established. A specific voltage protocol is applied to elicit the desired ion current (e.g., a depolarizing step to activate IKs or INa).

-

Compound Application: The test compound (e.g., Tanshinone IIA) is applied to the extracellular solution at various concentrations.

-

Data Analysis: Changes in the current's amplitude, activation kinetics, deactivation kinetics, and voltage-dependence are recorded and analyzed to determine the compound's effect (e.g., activation, inhibition) and to calculate potency (IC₅₀ or EC₅₀).[1]

-

Western Blot for Protein Expression

-

Objective: To quantify changes in the expression or phosphorylation state of specific proteins in a signaling pathway.

-

Methodology:

-

Sample Preparation: Cells (e.g., H9c2 cardiomyocytes) or heart tissue lysates are prepared using a lysis buffer (e.g., Laemmli Sample Buffer).[18]

-

Protein Quantification: The total protein concentration of each sample is determined.

-

Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by size using SDS-PAGE.[11]

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[18]

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-Calcineurin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

-

Detection: The protein bands are visualized using a chemiluminescence substrate and imaged. Band intensity is quantified relative to a loading control (e.g., β-actin) to ensure equal protein loading.[11][18]

-

Conclusion

The tanshinone family of compounds, including this compound, represents a class of natural products with significant therapeutic potential for cardiovascular disease. The extensive research on Tanshinone IIA reveals a multi-target mechanism of action that includes favorable modulation of cardiac ion channels, potent inhibition of pathological hypertrophy via the Calcineurin/NFAT pathway, and robust cardioprotection against ischemic injury through activation of the PI3K/Akt survival pathway. While direct, detailed mechanistic studies on this compound are warranted, its structural similarity to other tanshinones strongly suggests it contributes to the overall therapeutic profile of Danshen through these and other related mechanisms. Further investigation into the specific activities of this compound could uncover unique pharmacological properties and advance the development of new, targeted cardiovascular therapies.

References

- 1. Tanshinone IIA: a new activator of human cardiac KCNQ1/KCNE1 (I(Ks)) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA protects against cardiac hypertrophy via inhibiting calcineurin/NFATc3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of salvianolic acid B on L-type calcium channels and myocardial contractility in isolated rat ventricular myocytes and hERG K+ channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA Protects Against Cardiac Hypertrophy via Inhibiting Calcineurin/Nfatc3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA Protects Against Cardiac Hypertrophy via Inhibiting Calcineurin/Nfatc3 Pathway [ijbs.com]

- 8. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tanshinone IIA pretreatment protects myocardium against ischaemia/reperfusion injury through the phosphatidylinositol 3-kinase/Akt-dependent pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tanshinone IIA protects against myocardial ischemia reperfusion injury by activating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium tanshinone IIA silate inhibits oxygen-glucose deprivation/recovery-induced cardiomyocyte apoptosis via suppression of the NF-κB/TNF-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salvianolic acid B, an aqueous component of danshen (Salvia miltiorrhiza), relaxes rat coronary artery by inhibition of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tanshinone IIA alleviates cardiac hypertrophy through m6A modification of galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Tanshinone IIA inhibits apoptosis in the myocardium by inducing microRNA-152-3p expression and thereby downregulating PTEN - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Potential of Danshenxinkun B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun B is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine for the treatment of cardiovascular and inflammatory diseases.[1] While extensive research has elucidated the anti-inflammatory properties of the whole Danshen extract and its major constituents, such as Tanshinone IIA and Salvianolic Acid B, specific data on the pharmacological activities of this compound remain limited. This technical guide aims to provide a comprehensive overview of the known anti-inflammatory effects of Danshen and its primary bioactive components as a foundation for investigating the potential of this compound. The information presented herein is intended to guide future research and drug development efforts focused on this specific compound.

Anti-inflammatory Activity of Danshen and its Major Components

The anti-inflammatory effects of Salvia miltiorrhiza are attributed to its rich composition of bioactive compounds, primarily lipid-soluble tanshinones and water-soluble salvianolic acids.[2][3] These compounds have been shown to modulate key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Mediators

Studies on various components of Danshen have demonstrated a significant reduction in the production of pro-inflammatory cytokines and enzymes. For instance, tanshinones have been shown to inhibit the production of interleukin-12 (IL-12) in lipopolysaccharide (LPS)-activated macrophages. The crude extract of Danshen and its components can also suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][4] Furthermore, the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, has been reported.[5][6]

The following table summarizes the inhibitory effects of Danshen and its constituents on various inflammatory markers. Due to the limited specific data on this compound, this table focuses on the broader findings from Danshen and its well-studied components.

| Compound/Extract | Inflammatory Mediator | Model System | Observed Effect |

| Danshen Extract | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production |

| Danshen Extract | Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production |

| Danshen Extract | IL-1β, IL-6, MCP-1 | LPS-stimulated RAW 264.7 macrophages | Inhibition of production |

| Tanshinones | IL-12 | LPS-activated macrophages | Inhibition of production |

| Compound 4 (from Danshen) | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Suppression of secretion |

| Compound 4 (from Danshen) | TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | Suppression of secretion |

| Tanshinone IIA | NF-κB activation | Various cell models | Inhibition |

| Cryptotanshinone | TLR4/p38 MAPK/NF-κB p65 pathway | Colitis model | Inhibition |

Core Signaling Pathways

The anti-inflammatory actions of Danshen and its components are largely mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as those from Toll-like receptors (TLRs), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] Several compounds from Danshen have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[8] For example, a Danshen-Gegen decoction was found to inhibit the activation of IKKα/β, the kinase responsible for IκBα phosphorylation.[8]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK1/2, JNK, and p38, is another crucial regulator of inflammation.[4] Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory genes. Some compounds isolated from Danshen have been observed to decrease the phosphorylation of JNK1/2 and ERK1/2 in a dose-dependent manner, suggesting that the anti-inflammatory effects are mediated, at least in part, through the MAPK pathway.[6]

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

To investigate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments can be employed. The following are detailed methodologies for key experiments commonly cited in the study of anti-inflammatory compounds from natural products.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

2. Measurement of Nitric Oxide (NO) Production:

-

Principle: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

4. Western Blot Analysis for Signaling Proteins:

-

Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins like IκBα, p65, ERK, JNK, and p38.

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Caption: A general experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

While the anti-inflammatory properties of Salvia miltiorrhiza and its major constituents are well-documented, there is a significant knowledge gap regarding the specific activities of this compound. The established mechanisms of action for other Danshen-derived compounds, particularly the inhibition of the NF-κB and MAPK signaling pathways, provide a strong rationale for investigating this compound as a potential anti-inflammatory agent.

Future research should focus on isolating this compound in sufficient quantities for comprehensive pharmacological evaluation. The experimental protocols outlined in this guide can serve as a starting point for in vitro and subsequent in vivo studies to elucidate its specific mechanism of action and therapeutic potential. Such investigations are crucial for unlocking the full medicinal value of all bioactive compounds present in this important traditional medicine.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

- 3. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Traditional Chinese Medicine Formula Danshen Baibixiao Ameliorates Imiquimod-Induced Psoriasis-Like Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound Danshen Dripping Pills moderate intestinal flora and the TLR4/MyD88/NF-κB signaling pathway in alleviating cognitive dysfunction in type 2 diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A herbal formula containing roots of Salvia miltiorrhiza (Danshen) and Pueraria lobata (Gegen) inhibits inflammatory mediators in LPS-stimulated RAW 264.7 macrophages through inhibition of nuclear factor κB (NFκB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Danshen-Derived Compounds as Potential Anticancer Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant deeply rooted in traditional Chinese medicine, where it has been utilized for centuries to treat a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1][2][3][4] Modern pharmacological research has unveiled a broader spectrum of its bioactivities, including significant anticancer properties.[1][3] The therapeutic effects of Danshen are largely attributed to two major classes of chemical constituents: hydrophilic phenolic acids (such as salvianolic acid B) and lipophilic diterpenoid quinones known as tanshinones.[1][5][6]

This technical guide focuses on the potential of Danshen-derived compounds, with a particular emphasis on the tanshinone family—including Dihydroisotanshinone I (DT), Tanshinone IIA (Tan IIA), and Tanshinone I (Tan I)—as novel anticancer agents. These compounds have demonstrated potent activities in both in vitro and in vivo models, targeting multiple hallmark capabilities of cancer, including sustained proliferation, evasion of apoptosis, and metastasis.[1][7] This document consolidates key quantitative data, details critical experimental protocols, and visualizes the complex molecular mechanisms through which these compounds exert their antineoplastic effects.

Data Presentation: Quantitative Analysis of Anticancer Efficacy

The anticancer activity of Danshen-derived compounds has been quantified across numerous studies. The following tables summarize the key findings to facilitate a comparative analysis of their potency and efficacy.

Table 1: In Vitro Cytotoxicity of Danshen Components Against Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Dihydroisotanshinone I (DT) | Breast Cancer | MCF-7 | ~10 µM (Inhibition rate ~47%) | 24 h | [8][9] |

| Breast Cancer | MDA-MB-231 | ~10 µM (Inhibition rate ~63%) | 24 h | [8][9] | |

| Tanshinone IIA (Tan IIA) | Breast Cancer | MCF-7 | ~10 µM | Not Specified | [1] |

| Breast Cancer | MDA-MB-453 | 3.5 µM | Not Specified | [1] | |

| Breast Cancer | MDA-MB-231 | >50 µM | Not Specified | [1] | |

| Non-Small Cell Lung Cancer | H838 | 10.17 µM | 72 h | [1] | |

| Hepatocellular Carcinoma | HepG2 | 15.9 µM | 48 h | [1] | |

| Danshen Alcohol Extract | Oral Squamous Carcinoma | HSC-3 | 39.8 µg/mL | 24 h | [10] |

| Oral Squamous Carcinoma | HSC-3 | 26.67 µg/mL | 48 h | [10] | |

| Oral Squamous Carcinoma | OC-2 | 30.68 µg/mL | 48 h | [10] |

Table 2: In Vivo Antitumor Efficacy of Danshen Components in Xenograft Models

| Compound | Cancer Model | Animal Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |

| Dihydroisotanshinone I (DT) | Breast Cancer (MCF-7 Xenograft) | Nude Mice | 30 mg/kg, Intraperitoneal | Not Specified | Significant inhibition of final tumor volume | [8] |

| Tanshinone IIA (Tan IIA) | Lung Cancer (A549 Xenograft) | Athymic Nude Mice | 20 mg/kg, i.p. every other day | 3 weeks | Tumor volume of 279 mm³ vs. 552 mm³ in control | [1] |

| Danshen Alcohol Extract | Oral Squamous Carcinoma (HSC-3 Xenograft) | BALB/c Nude Mice | 50 mg/kg, Intraperitoneal, daily | 34 days | 39.9% reduction in average tumor growth | [10] |

| Oral Squamous Carcinoma (HSC-3 Xenograft) | BALB/c Nude Mice | 100 mg/kg, Intraperitoneal, daily | 34 days | 68.7% reduction in average tumor growth | [10] | |

| Tanshinone I (Tan I) | Osteosarcoma | Nude Mice | 20 mg/kg, daily | 21 days | Strong inhibition of tumor growth | [11] |

Mechanisms of Action

Danshen compounds target multiple oncogenic signaling pathways to abrogate malignant transformation.[7] The primary mechanisms include the induction of apoptosis and ferroptosis, cell cycle arrest, and the inhibition of metastasis.

Induction of Apoptosis and Ferroptosis

A primary anticancer mechanism of Danshen derivatives is the induction of programmed cell death. Dihydroisotanshinone I (DT) has been shown to induce both apoptosis and, notably, ferroptosis in breast cancer cells.[8] This dual action is significant, as ferroptosis provides an alternative death pathway in apoptosis-resistant cancers.

-

Apoptosis: Tanshinones activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases-3, -8, and -9, an increase in the Bax/Bcl-2 ratio, and the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP and survivin.[5][7][10] In oral squamous carcinoma cells, Danshen alcohol extract was found to activate caspase-3 and downregulate XIAP and survivin.[10]

-

Ferroptosis: DT induces ferroptosis by repressing the protein expression of Glutathione Peroxidase 4 (GPX4), a key regulator of this iron-dependent cell death pathway.[8] Inhibition of GPX4 leads to the accumulation of lipid peroxides, culminating in cell death.[8]

Cell Cycle Arrest

Danshen compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[12][13] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, Danshen extract treatment in breast cancer cells leads to G1 phase delay, associated with the downregulation of Akt phosphorylation and an increase in the level of the cyclin-dependent kinase inhibitor p27.[13] In oral cancer cells, Danshen extract induces G0/G1 arrest.[12]

Inhibition of Metastasis and Angiogenesis

Metastasis is a major cause of cancer-related mortality. Several tanshinones have been shown to inhibit cancer cell migration, invasion, and the underlying process of epithelial-mesenchymal transition (EMT).[14] For example, Tanshinone I suppresses the migration and invasion of osteosarcoma cells by inhibiting the JAK/STAT3 signaling pathway, which in turn downregulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[11] Furthermore, tanshinones can inhibit angiogenesis by reducing the expression of proangiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on Danshen's anticancer effects.

Cell Viability Assay (XTT/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HSC-3) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Danshen compound (e.g., DT at 1, 5, 10 µM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[8]

-

Add XTT or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[12]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Sample Preparation (Cell Lysis):

-

After treatment with the Danshen compound, wash cells with ice-cold PBS.[15]

-

Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[15]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at ~12,000g for 15 minutes at 4°C to pellet cellular debris.[15]

-

Collect the supernatant and determine the protein concentration using a BCA assay.[15]

-

-

Electrophoresis and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate proteins by size.[15]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[16]

-

-

Antibody Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a specific primary antibody (e.g., anti-GPX4, anti-caspase-3, anti-p-Akt) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] Beta-actin is often used as a loading control to ensure equal protein loading.[10]

-

In Vivo Xenograft Tumor Model

This model is essential for evaluating the antitumor efficacy of a compound in a living organism.

-

Animal Model: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old, are commonly used.[10][17]

-

Cell Implantation:

-

Harvest cancer cells (e.g., MCF-7, HSC-3) during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.[18]

-

Subcutaneously inject 1x10⁶ to 5x10⁶ cells in a volume of 100-200 µL into the flank or mammary fat pad of the mice.[10][17]

-

-

Drug Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Administer the Danshen compound (e.g., DT at 30 mg/kg) or vehicle (e.g., DMSO) via a specified route, such as intraperitoneal (i.p.) injection.[8]

-

Treatment is typically performed daily or on alternating days for a period of several weeks (e.g., 21-34 days).[1][10]

-

-

Efficacy Evaluation:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.[10]

-

At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting, to assess molecular markers.[10]

-

Conclusion

The bioactive compounds derived from Danshen, particularly tanshinones like Dihydroisotanshinone I, exhibit significant potential as anticancer agents. Their multifaceted mechanism of action—encompassing the induction of apoptosis and ferroptosis, cell cycle arrest, and inhibition of metastasis—makes them promising candidates for further preclinical and clinical development. The ability to target multiple oncogenic pathways simultaneously may offer an advantage in overcoming the drug resistance that plagues conventional chemotherapy. The detailed protocols provided herein serve as a guide for researchers aiming to further investigate and validate the therapeutic utility of these natural compounds in oncology. Future studies should focus on optimizing drug delivery, exploring synergistic combinations with existing therapies, and conducting rigorous clinical trials to translate these compelling preclinical findings into effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americaserial.com [americaserial.com]

- 4. americaserial.com [americaserial.com]

- 5. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]

- 10. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tanshinone I inhibits the growth and metastasis of osteosarcoma via suppressing JAK/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Danshen extract circumvents drug resistance and represses cell growth in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Danshen (Salvia miltiorrhiza) extract inhibits proliferation of breast cancer cells via modulation of Akt activity and p27 level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]

- 15. origene.com [origene.com]

- 16. nacalai.com [nacalai.com]

- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Isolation of Danshenxinkun B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isolation of Danshenxinkun B, a bioactive diterpenoid compound. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence

This compound is a naturally occurring phytochemical found in the dried roots of Salvia miltiorrhiza Bunge, a perennial plant in the mint family (Lamiaceae).[1][2] Commonly known as Danshen or red sage, this plant is native to China and Japan, where it grows in grassy areas in forests, on hillsides, and along stream banks at elevations of 90 to 1,200 meters.[3] The roots of Salvia miltiorrhiza are a prominent herb in traditional Chinese medicine, valued for their wide range of therapeutic properties.[3] this compound is one of many bioactive constituents isolated from this plant, which also include other tanshinones, salvianolic acids, and various other compounds.[3][4]

The biosynthesis of tanshinones, the class of compounds to which this compound belongs, is understood to occur primarily through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4] This pathway is responsible for the synthesis of diterpenes in higher plants.

Isolation and Purification

The isolation of this compound from the roots of Salvia miltiorrhiza typically involves a multi-step process that includes extraction and chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be an effective technique for the preparative isolation and purification of this compound along with other diterpenoids from the crude extract.[1][2]

Quantitative Data from a Representative Isolation Study

The following table summarizes the quantitative results from a study that successfully isolated this compound and five other diterpenoids from a crude extract of Salvia miltiorrhiza using HSCCC.[1]

| Compound | Purity (%) |

| Dihydrotanshinone I | 88.1 |

| Cryptotanshinone | 98.8 |

| Methylenetanshiquinone | 97.6 |

| Tanshinone I | 93.5 |

| Tanshinone IIA | 96.8 |

| This compound | 94.3 |

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

This section details the methodology for the preparative isolation and purification of this compound using HSCCC, as adapted from a published study.[1]

2.2.1. Preparation of Crude Extract

-

The dried roots of Salvia miltiorrhiza are pulverized into a coarse powder.

-

The powdered material is extracted with an ethanol-n-hexane mixture (1:1, v/v).

-

The resulting extract is concentrated under reduced pressure to yield a crude diterpenoid extract.

2.2.2. HSCCC Separation and Purification

-

A two-phase solvent system is prepared. A stepwise elution is performed using two different solvent systems:

-

Solvent System A: n-hexane-ethanol-water (10:5.5:4.5, v/v)

-

Solvent System B: n-hexane-ethanol-water (10:7:3, v/v)

-

-

The crude extract (approximately 300 mg) is dissolved in a mixture of the upper and lower phases of the selected solvent system for sample injection.

-

The HSCCC apparatus is filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV-Vis detector.

-

Fractions are collected based on the elution profile.

-

The collected fractions containing this compound are combined and concentrated.

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathway Involvement

While the specific signaling pathways directly modulated by this compound are still under investigation, studies on the broader Danshen extract and its major tanshinone constituents have indicated involvement in key cellular signaling cascades. Notably, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis, has been identified as a target for some tanshinones.[5][6][7][8] The diagram below illustrates a simplified representation of the PI3K/Akt pathway, which may be a relevant area of investigation for the pharmacological effects of this compound.

Conclusion

This compound is a valuable natural product with potential for further pharmacological investigation. This guide provides a foundational understanding of its natural source and a detailed protocol for its isolation. The provided methodologies and data can serve as a practical resource for researchers aiming to isolate and study this compound. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. HKU Scholars Hub: Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography [hub.hku.hk]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 7. Compound Danshen Dripping Pill ameliorates post ischemic myocardial inflammation through synergistically regulating MAPK, PI3K/AKT and PPAR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Network Pharmacology and Experimental Verification: SanQi-DanShen Treats Coronary Heart Disease by Inhibiting the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Danshenxinkun B and its Analogues in Danshen Extract

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, revered for its therapeutic applications in cardiovascular and cerebrovascular diseases. Its lipophilic constituents, the tanshinones, are a major focus of modern pharmacological research. Among these, Danshenxinkun B and its analogues represent a class of diterpenoid quinones with significant, yet less explored, therapeutic potential. This technical guide provides a comprehensive overview of this compound, its known analogues within the Danshen extract, their biological activities, and the experimental methodologies used for their isolation and evaluation. The document synthesizes available quantitative data, details experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction

The dried root of Salvia miltiorrhiza Bunge, known as Danshen, is a rich source of bioactive compounds, broadly categorized into hydrophilic phenolic acids and lipophilic diterpenoid quinones, or tanshinones.[1][2] While tanshinone IIA and cryptotanshinone have been extensively studied, a number of other tanshinone analogues, including this compound, contribute to the overall pharmacological profile of the extract. This compound, a diterpenoid quinone, has been identified as one of the active components of Danshen.[2] This guide will delve into the specifics of this compound and its related compounds, providing a technical framework for future research and development.

Chemical Structures and Analogues

This compound is a member of the abietane diterpenoid family, characterized by a quinone structure. Its analogues found in Danshen extract include Danshenxinkun A, C, and D, alongside other prominent tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone.

Table 1: Chemical Identification of this compound and its Analogues

| Compound | Molecular Formula | CAS Number |

| This compound | C₁₈H₁₆O₃ | 65907-76-8 |

| Danshenxinkun A | C₁₉H₂₀O₄ | Not readily available |

| Danshenxinkun C | Not readily available | Not readily available |

| Danshenxinkun D | Not readily available | Not readily available |

| Tanshinone I | C₁₈H₁₂O₃ | 568-73-0 |

| Tanshinone IIA | C₁₉H₁₈O₃ | 568-72-9 |

| Cryptotanshinone | C₁₉H₂₀O₃ | 35825-57-1 |

Biological Activities and Quantitative Data

The pharmacological effects of Danshen extract are multifaceted, encompassing anticancer, cardioprotective, and anti-inflammatory properties.[2][3] While specific quantitative data for this compound is limited in publicly available literature, the activities of the broader tanshinone class provide a strong indication of its potential.

Anticancer Activity

Tanshinones have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The alcohol extract of Danshen has shown dose- and time-dependent inhibitory effects on oral squamous carcinoma cells (HSC-3 and OC-2), with IC₅₀ values of 26.67 and 30.68 μg/mL, respectively, after 48 hours of treatment.[4]

Table 2: Anticancer Activity of Danshen Extracts and Major Tanshinones

| Compound/Extract | Cell Line | IC₅₀ Value | Incubation Time | Reference |

| Danshen Alcohol Extract | HSC-3 (Oral Squamous Carcinoma) | 26.67 μg/mL | 48 h | [4] |

| Danshen Alcohol Extract | OC-2 (Oral Squamous Carcinoma) | 30.68 μg/mL | 48 h | [4] |

| Tanshinone IIA | HepG2 (Hepatocellular Carcinoma) | 15.9 μM | 48 h | [5] |

| Tanshinone IIA | HepG2 (Hepatocellular Carcinoma) | 6.86 μM | 72 h | [5] |

| Dihydroisotanshinone I | MCF-7 (Breast Cancer) | 5-10 μM | 24-48 h | |

| Dihydroisotanshinone I | MDA-MB-231 (Breast Cancer) | 5-10 μM | 24-48 h |

Cardioprotective Effects

Danshen and its constituents are widely recognized for their benefits to the cardiovascular system.[6] Studies on Danshen extracts have shown significant cardioprotective effects in animal models of myocardial infarction. Treatment with Danshen extract in rats with acute myocardial infarction resulted in a higher survival rate, a significant reduction in infarct size, and lower heart weight to body weight ratios.[7] Furthermore, a decoction of Danshen and Gegen has been shown to improve rat heart function after ischemia/reperfusion injury by suppressing the release of cardiac enzymes and reducing cardiomyocyte apoptosis.[8]

Table 3: Cardioprotective Effects of Danshen Preparations

| Preparation | Model | Key Findings | Reference |

| Danshen Extract | Rat model of acute myocardial infarction | Increased survival rate, reduced infarct size, decreased heart weight/body weight ratio. | [7] |

| Danshen and Gegen Decoction | Rat heart ischemia/reperfusion model | Improved heart function, suppressed release of cardiac enzymes, reduced cardiomyocyte apoptosis. | [8] |

| Danshen and Gegen Decoction | H9c2 cardiomyocytes (in vitro) | Increased cell viability after hypoxia/reoxygenation challenge, decreased intracellular calcium accumulation. | [9] |

Experimental Protocols

Isolation of this compound and Analogues

A common method for the preparative separation and purification of tanshinones, including this compound, from Salvia miltiorrhiza is high-speed counter-current chromatography (HSCCC).[10]

Protocol: High-Speed Counter-Current Chromatography (HSCCC) for Tanshinone Isolation

-

Crude Extract Preparation: The dried roots of Salvia miltiorrhiza are extracted with a suitable solvent, such as an ethanol-n-hexane mixture (1:1, v/v).[10] The solvent is then evaporated to yield a crude extract.

-

Two-Phase Solvent System: A two-phase solvent system is prepared. One reported system for the separation of this compound is composed of n-hexane-ethanol-water.[10] The exact ratios for the stepwise elution are critical and need to be optimized for the specific separation.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent mixture, is injected into the sample loop.

-

-

Stepwise Elution: A stepwise elution is performed by altering the composition of the mobile phase to selectively elute different tanshinones based on their polarity.[10]

-

Fraction Collection and Analysis: Fractions are collected at regular intervals and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compounds of interest.

-

Purification: Fractions containing the target compounds are pooled and subjected to further purification steps if necessary, such as recrystallization.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7]

Protocol: MTT Assay for Cytotoxicity Evaluation

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound or its analogues in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

The biological effects of Danshen and its constituents are mediated through the modulation of various signaling pathways. While specific pathways for this compound are not yet fully elucidated, studies on Danshen extracts and other tanshinones point to several key regulatory networks.

Anticancer Signaling Pathways

The anticancer activities of tanshinones are often associated with the induction of apoptosis and the inhibition of cell proliferation and metastasis. Key signaling pathways implicated include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Danshen extract has been shown to inhibit the proliferation of breast cancer cells by down-regulating Akt phosphorylation.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of cancer cell proliferation, survival, and angiogenesis.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Some tanshinones have been shown to inhibit NF-κB activation.[11]

Caption: Putative anticancer signaling pathways modulated by this compound and its analogues.

Cardioprotective Signaling Pathways

The cardioprotective effects of Danshen are linked to its antioxidant and anti-inflammatory properties, as well as its ability to improve microcirculation.[11] Key pathways include:

-

Inhibition of Inflammatory Mediators: Danshen decoctions have been shown to downregulate the expression of pro-inflammatory mediators such as TNF-α and IL-1β.[11]

-

Antioxidant Pathways: The phenolic acid components of Danshen, in particular, are potent antioxidants that can scavenge free radicals and protect against oxidative stress.

-

Regulation of Apoptosis: Danshen constituents can modulate apoptotic pathways by inhibiting caspase activation and upregulating anti-apoptotic proteins like Bcl-2.[11]

Caption: Proposed mechanisms of cardioprotection by this compound and its analogues.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound and its analogues, from extraction to biological evaluation.

Caption: Experimental workflow for the study of this compound and its analogues.

Conclusion and Future Directions

This compound and its analogues represent a promising, yet underexplored, area of natural product research. While the broader class of tanshinones demonstrates significant anticancer and cardioprotective activities, a focused investigation into the specific pharmacological profile of this compound is warranted. Future research should aim to:

-

Isolate and purify this compound and its analogues in sufficient quantities for comprehensive biological testing.

-

Determine the specific IC₅₀ values of these compounds against a wide range of cancer cell lines and in relevant models of cardiovascular disease.

-

Elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Conduct in vivo studies to validate the therapeutic potential of these compounds.

This technical guide provides a solid foundation for these future endeavors, offering a consolidation of current knowledge and a roadmap for further investigation into the therapeutic potential of these important natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Efficacy and Function of Danshen [en.cnys.com]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

In Vitro Bioactivity of Danshenxinkun B: A Review of Current Research

A comprehensive review of existing scientific literature reveals a notable scarcity of specific in vitro studies on the bioactivity of Danshenxinkun B, a diterpenoid isolated from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza). While Danshen and its other major constituents, such as Tanshinone IIA and Salvianolic Acid B, have been extensively studied for their anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects, dedicated research into the specific mechanisms and quantitative bio-activities of this compound is limited.

This technical guide aims to synthesize the available, albeit sparse, information regarding this compound and to provide a framework for future in vitro investigations. Given the lack of specific data for this compound, this guide will also draw upon the broader context of Danshen's bioactivities to infer potential areas of investigation for this specific compound.

Overview of Danshen and its Bioactive Components

Danshen has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a variety of bioactive compounds, broadly classified into two categories: hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones). Danshenxinkun A, B, C, and D belong to the latter category.[1] While numerous studies have detailed the in vitro effects of Danshen extracts and its prominent components, this compound has not been a primary focus of this research.

Potential Areas of In Vitro Bioactivity for this compound

Based on the known bioactivities of other tanshinones and the general effects of Danshen, the following areas represent potential avenues for in vitro research on this compound:

-

Anti-inflammatory Activity: Danshen and its components are known to inhibit inflammatory pathways. For instance, Danshen extract has been shown to downregulate the expression of adhesion molecules like VCAM-1 and ICAM-1 and reduce the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α.[2] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway. Future studies could investigate if this compound exhibits similar effects on inflammatory markers and pathways in relevant cell models like macrophages (e.g., RAW 264.7) or endothelial cells.

-

Anticancer Activity: Various tanshinones have demonstrated cytotoxic effects against a range of cancer cell lines.[3][4][5][6] Studies on other components of Danshen have reported the induction of apoptosis and cell cycle arrest in cancer cells.[6] It would be valuable to assess the in vitro cytotoxicity of this compound against different human cancer cell lines, determining its IC50 values and elucidating its effects on apoptosis and cell cycle progression.

-

Cardiovascular Effects: The traditional use of Danshen for cardiovascular ailments is supported by in vitro studies demonstrating its protective effects on vascular endothelial cells and its ability to modulate vascular tone.[7][8][9] Research on this compound could explore its impact on endothelial cell viability, proliferation, and apoptosis, particularly under conditions of oxidative stress.

-

Neuroprotective Effects: Several compounds from Danshen have shown neuroprotective properties in vitro.[10][11] For example, studies have investigated the protective effects of Danshensu derivatives on SH-SY5Y neuroblastoma cells against oxidative stress-induced injury. Investigating the potential of this compound to protect neuronal cells from toxins or ischemic conditions would be a logical next step.

Proposed Experimental Protocols for Future In Vitro Studies

Due to the absence of specific published protocols for this compound, the following are generalized methodologies adapted from studies on other Danshen components that can serve as a starting point for researchers.

Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Methodology:

-

Culture cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess assay.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Assess the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated IκBα, p65) in cell lysates via Western blotting.

-

Anticancer Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

-

Methodology:

-

Cytotoxicity Assay (MTT or XTT):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Add MTT or XTT reagent and incubate until color development.

-

Measure absorbance to determine cell viability and calculate IC50 values.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound at concentrations around the IC50 value.

-

Stain cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells with this compound.

-

Fix cells in ethanol and stain with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are yet to be elucidated, based on the activities of other tanshinones, the NF-κB and PI3K/Akt pathways are likely candidates for investigation.[12][13]

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism for the anti-inflammatory action of this compound, based on known pathways affected by Danshen.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of danshen on human vascular endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) [explorationpub.com]

- 6. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]

- 7. An in vivo and in vitro study: High-dosage Danshen injection induces peripheral vascular endothelial cells injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular effects of different lipophilic components of "Danshen", a traditional Chinese medicine, in the isolated porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Network Pharmacology Analysis and Experimental Verification Strategies Reveal the Action Mechanism of Danshen Decoction in Treating Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Screening of Diterpenoids from Salvia miltiorrhiza (Danshen)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific preliminary toxicity screening data for Danshenxinkun B. This guide therefore provides an overview of the methodologies and available data for the preliminary toxicity screening of closely related diterpenoid compounds isolated from Salvia miltiorrhiza (Danshen), such as tanshinones. The protocols and data presented herein are intended to serve as a technical guide for the toxicological evaluation of similar compounds.

Introduction